7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of fluorophenyl groups and a quinazolinone core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then cyclized with methyl anthranilate under acidic conditions to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone N-oxides.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinazolinone N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated and nitrated quinazolinone derivatives.
Scientific Research Applications
7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the suppression of tumor growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
- 5-Amino-3-(4-fluorophenyl)-1H-pyrazole
- 7-amino-9-(4-fluorophenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile
Uniqueness
Compared to similar compounds, 7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of fluorophenyl groups and the quinazolinone core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H17F2N3O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-7-(4-fluorophenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C21H17F2N3O/c1-12-20-18(26-21(24-12)25-17-8-6-16(23)7-9-17)10-14(11-19(20)27)13-2-4-15(22)5-3-13/h2-9,14H,10-11H2,1H3,(H,24,25,26) |
InChI Key |
PEQBAZKJOAOTBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)F)CC(CC2=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.